2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
2,4,5-Trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that integrates multiple functional groups, including a thiazolo[5,4-b]pyridine moiety and a benzenesulfonamide group
Properties
IUPAC Name |
2,4,5-trimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-11-15(3)19(12-14(13)2)28(25,26)24-17-8-6-16(7-9-17)20-23-18-5-4-10-22-21(18)27-20/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJNVYKSEREIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:
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Formation of Thiazolo[5,4-b]pyridine Core: : This can be achieved through the annulation of a thiazole ring with a pyridine derivative. One common method involves the cyclization of a thiazole precursor with a pyridine carboxylic acid under acidic conditions .
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Attachment of the Phenyl Group: : The thiazolo[5,4-b]pyridine core is then coupled with a phenyl derivative. This step often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired C-C bond .
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Introduction of the Benzenesulfonamide Group: This can be done using sulfonyl chlorides in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes under strong oxidizing conditions .
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under hydrogenation conditions .
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2,4,5-Trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and thus exerting anticancer effects . The benzenesulfonamide group can enhance the compound’s binding affinity to its targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities, such as kinase inhibition.
Benzenesulfonamide Derivatives: Compounds with the benzenesulfonamide group are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
2,4,5-Trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Biological Activity
2,4,5-Trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound belonging to the thiazolo[5,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 331.44 g/mol. The compound features a thiazolo[5,4-b]pyridine core linked to a benzenesulfonamide moiety, which contributes to its biological properties.
The compound exhibits a broad spectrum of pharmacological activities primarily through its interaction with various biological targets:
- Inhibition of PI3K Pathway : It has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell growth and survival. The IC50 values for PI3K inhibition are notably low, indicating high potency (e.g., IC50 = 3.6 nM for PI3Kα) .
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, contributing to its potential in mitigating oxidative stress-related diseases .
- Antimicrobial and Antitumor Properties : Research indicates that it possesses antimicrobial and antitumor activities, making it a candidate for further pharmacological development .
Structure-Activity Relationships (SAR)
SAR studies have highlighted the importance of various functional groups in modulating biological activity:
- Sulfonamide Functionality : The presence of the sulfonamide group is critical for enhancing inhibitory activity against PI3K. Variations in substituents on the aromatic rings significantly affect potency; for instance, electron-withdrawing groups enhance activity due to increased acidity of the sulfonamide NH proton .
- Pyridine Substitution : The thiazolo[5,4-b]pyridine unit is essential for maintaining enzymatic potency. Substituting pyridyl with phenyl resulted in decreased activity (IC50 = 501 nM) .
Research Findings and Case Studies
Several studies have investigated the biological effects and mechanisms of this compound:
- In Vitro Studies : Various in vitro assays have confirmed its efficacy against different cancer cell lines. For instance, it exhibited significant cytotoxicity against breast cancer cells with an IC50 value indicating potent anti-cancer effects .
- Antimicrobial Testing : In antimicrobial assays, the compound demonstrated effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent .
- Comparative Analysis : When compared to similar compounds within the thiazolo[5,4-b]pyridine class, this compound showed superior activity profiles due to its unique structural features that allow for better interaction with target enzymes .
Data Summary Table
| Biological Activity | IC50 Value | Target/Effect |
|---|---|---|
| PI3Kα Inhibition | 3.6 nM | Enzyme involved in cell signaling |
| Antioxidant Activity | N/A | Reduces oxidative stress |
| Antimicrobial Activity | Variable | Effective against multiple bacteria |
| Antitumor Activity | Variable | Significant cytotoxicity in cancer cells |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the thiazolo[5,4-b]pyridine-sulfonamide scaffold?
- Methodology : The synthesis typically involves coupling a pre-functionalized thiazolo[5,4-b]pyridine core with a sulfonamide-bearing aryl group. Key steps include:
- Suzuki-Miyaura cross-coupling to attach the phenyl group to the thiazolo[5,4-b]pyridine moiety (e.g., using Pd catalysts and boronic esters) .
- Sulfonamide formation via reaction of sulfonyl chlorides with amines under basic conditions (e.g., triethylamine in DMF) .
- Purification : Column chromatography and recrystallization ensure purity, with characterization via /-NMR and HRMS .
Q. Which analytical techniques are critical for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl groups (2,4,5-trimethyl) and aromatic protons to verify regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .
- X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition (e.g., PI3Kα)?
- Key Modifications :
- Sulfonamide substituents : Introduce electron-withdrawing groups (e.g., -CF) to enhance binding to the kinase's ATP pocket .
- Thiazolo[5,4-b]pyridine core : Replace methyl groups with bulkier substituents (e.g., cyclopentyl) to improve selectivity over PI3Kβ .
- Assays :
- Enzymatic inhibition assays (IC determination) across PI3K isoforms .
- Cellular assays (e.g., SRB for cytotoxicity) to correlate enzyme inhibition with phenotypic effects .
Q. What computational approaches elucidate binding modes with PI3K isoforms?
- Molecular docking : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonds between sulfonamide and Lys802 in PI3Kα) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical residues .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications .
Q. How should researchers address discrepancies in isoform-specific inhibition data (e.g., PI3Kα vs. PI3Kβ)?
- Hypothesis Testing :
- Crystallographic analysis : Compare co-crystal structures with PI3Kα and PI3Kβ to identify divergent binding pockets .
- Mutagenesis studies : Introduce PI3Kα-specific mutations (e.g., Gln859 in PI3Kβ) into PI3Kβ to test selectivity drivers .
Q. What in vitro assays are most robust for evaluating anticancer potential?
- Cytotoxicity : Sulforhodamine B (SRB) assay for adherent cell lines (e.g., HCT-116 colon cancer), with IC values normalized to protein content .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic populations .
- Kinase profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Methodological Considerations
Q. How to mitigate synthetic challenges in heterocyclic coupling reactions?
- Optimization Steps :
- Catalyst screening : Test Pd(PPh) vs. XPhos Pd G3 for Suzuki-Miyaura efficiency .
- Solvent selection : Use DMF/EtOH/water mixtures (3:1.2:0.4 v/v) to improve solubility of boronic esters .
Q. What strategies enhance metabolic stability for in vivo studies?
- Derivatization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
